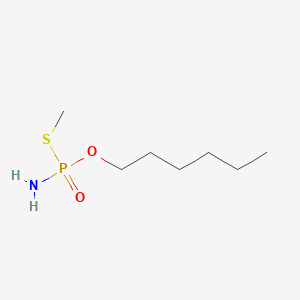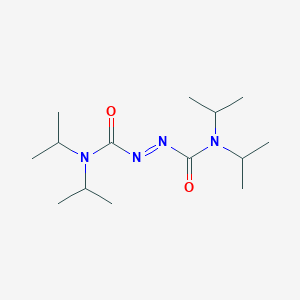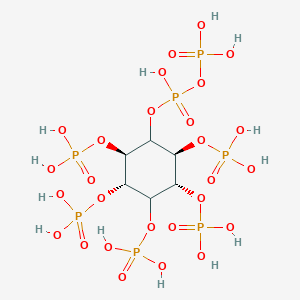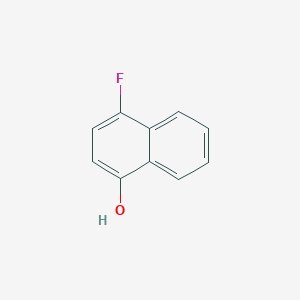
4-Fluoronaphthalen-1-ol
Übersicht
Beschreibung
4-Fluoronaphthalen-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H7FO and its molecular weight is 162.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Biomedical Research and Gene Expression
4-Fluoronaphthalen-1-ol derivatives and related compounds have been utilized in biomedical research, especially focusing on gene expression. Antisense oligomers, chemically modified to enhance their delivery and distribution, have been used to correct aberrant splicing and upregulate gene expression in various mouse tissues. This approach validates the potential therapeutic applications of such chemically modified oligonucleotides (Sazani et al., 2002).
2. Metabonomic Toxicity Analysis
Metabonomic approaches utilizing 1H NMR spectroscopy have been employed to assess the toxicity of fluoroaniline compounds. This method monitors biochemical changes in organisms exposed to xenobiotics, providing insights into the mechanism of action of toxic chemicals and potential biomarkers for xenobiotic toxicity (Bundy et al., 2002).
3. Pharmacological Studies
This compound derivatives have been a subject of pharmacological studies, such as the investigation of novel and potent nonpeptide antagonists of receptors like melanocortin-4. These studies explore the therapeutic potential of these compounds in treating stress-related disorders such as depression and anxiety (Chaki et al., 2003).
4. Antitumor Activity and Drug Development
Certain fluoro-compounds related to this compound have been synthesized and evaluated for their antitumor activities. Studies have focused on understanding their mechanisms of action, biological functions, and potential as candidates for clinical trials in cancer treatment (Chou et al., 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a derivative of naphthol, which is known to interact with various enzymes and receptors in the body . .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other naphthol derivatives, possibly through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The specific biochemical pathways affected by 4-Fluoronaphthalen-1-ol are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Biochemische Analyse
Biochemical Properties
There is currently no available information on the specific enzymes, proteins, or other biomolecules that 4-Fluoronaphthalen-1-ol interacts with .
Cellular Effects
There is currently no available information on how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is currently no available information on how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
There is currently no available information on any enzymes or cofactors that this compound interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is currently no available information on any transporters or binding proteins that this compound interacts with, or any effects on its localization or accumulation .
Subcellular Localization
There is currently no available information on any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Eigenschaften
IUPAC Name |
4-fluoronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJVIUUAFONRTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448322 | |
| Record name | 4-fluoronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315-53-7 | |
| Record name | 4-Fluoro-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-fluoronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FLUORO-1-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3244G92F3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)


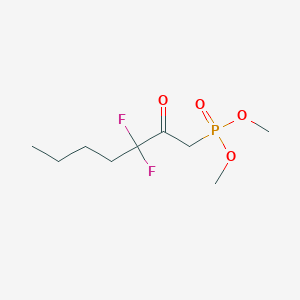
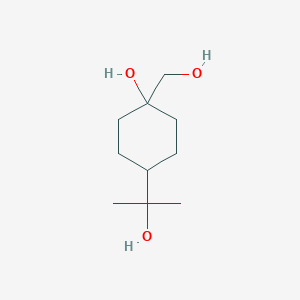
![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)
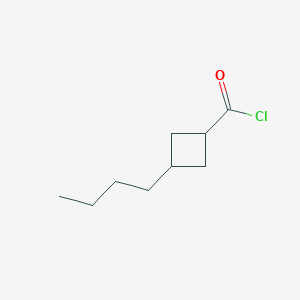
![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)
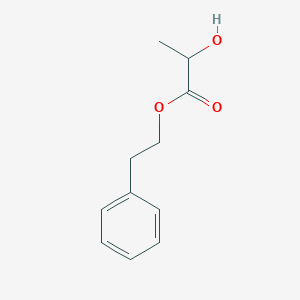
![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)
